molecular formula C15H12O8 B1258647 2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl

2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl

Cat. No. B1258647
M. Wt: 320.25 g/mol
InChI Key: IOAGJFSRYOGIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,6'-trihydroxy-5'-methoxy[biphenyl]-3,3'-dicarboxylic acid is a dicarboxylic acid that is 5,5',6,6'-tetrahydroxy[biphenyl]-3,3'dicarboxylic acid in which one of the hydroxy groups that is meta to a carboxy group has been converted into the corresponding methyl ether. It is a member of hydroxybiphenyls, a carboxybiphenyl, a member of catechols, an aromatic ether and a dicarboxylic acid. It is a conjugate acid of a 5,6,6'-trihydroxy-5'-methoxy[biphenyl]-3,3'-dicarboxylate.

Scientific Research Applications

Corrosion Inhibition

  • 2-Aminobenzene-1,3-dicarbonitriles derivatives, similar in structure to the compound , have shown potential as corrosion inhibitors for metals in acidic environments. A study demonstrated that derivatives like 5′-amino-2,3″,4-trihydroxy-1,3-methoxy,1′:3′,1″-terphenyl-4′,6′-dicarbonitrile exhibited high corrosion inhibition efficiency due to their adsorption on metal surfaces (Verma et al., 2015).

Polymer and Composite Material Development

  • Polymers incorporating methoxy groups, akin to those in 2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl, have been utilized in the synthesis of materials like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites, indicating potential applications in material science and engineering (Kubo et al., 2005).

Biodegradation of Lignin-Related Compounds

  • Sphingomonas paucimobilis SYK-6, a bacterium, can degrade lignin-related biphenyl compounds, transforming them into simpler molecules. This process involves compounds structurally similar to 2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl, highlighting potential applications in bioremediation and environmental cleanup (Peng et al., 1999).

Antibacterial and Antifungal Activities

  • Compounds with biphenyl structures, similar to the one , have shown significant anti-fungal and anti-bacterial activities. This suggests potential applications in the development of new antimicrobial agents (Nitao et al., 1991).

properties

Product Name

2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl

Molecular Formula

C15H12O8

Molecular Weight

320.25 g/mol

IUPAC Name

3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C15H12O8/c1-23-11-5-7(15(21)22)3-9(13(11)18)8-2-6(14(19)20)4-10(16)12(8)17/h2-5,16-18H,1H3,(H,19,20)(H,21,22)

InChI Key

IOAGJFSRYOGIAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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